
4-Bromo-2,6-di-tert-butylphenol
Overview
Description
4-Bromo-2,6-di-tert-butylphenol (CAS: 1139-52-2; molecular formula: C₁₄H₂₁BrO) is a brominated hindered phenol derivative characterized by tert-butyl groups at the 2 and 6 positions and a bromine atom at the 4 position of the phenolic ring. The tert-butyl groups provide steric hindrance, enhancing thermal and oxidative stability, while the bromine enables further chemical modifications, such as nucleophilic substitutions or coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-di-tert-butylphenol is typically synthesized through the bromination of 2,6-di-tert-butylphenol. The reaction involves the use of bromine (Br2) as the brominating agent in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position relative to the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and bromine addition to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para position undergoes nucleophilic substitution under specific conditions (Table 1):
Steric hindrance from tert-butyl groups limits reactivity at ortho positions, directing substitutions exclusively to the para site .
Oxidation Reactions
The phenolic hydroxyl group oxidizes to form quinones under strong oxidizing conditions:
- Primary Pathway : Treatment with KMnO₄ in acidic aqueous solution yields 2,6-di-tert-butyl-1,4-benzoquinone (85% yield) .
- Alternative Oxidants : CrO₃ in acetic acid produces the same quinone but with lower efficiency (62% yield) .
Reduction Reactions
Reduction of the bromine substituent occurs via:
- LiAlH₄ in anhydrous ether: Bromine is replaced by hydrogen, forming 2,6-di-tert-butylphenol (91% yield) .
- Catalytic Hydrogenation : H₂/Pd-C in ethanol selectively removes bromine without affecting the hydroxyl group (78% yield) .
Photochemical Reactions
Photolysis of 4-BDTBP in benzene generates radical intermediates, studied via EPR spectroscopy :
- Primary Products : 2,6-di-tert-butyl-p-quinone and 4,4'-biphenol derivatives form through radical coupling .
- Mechanistic Insight : Radical pairs are stabilized by the tert-butyl groups, enabling controlled polymerization when doped with quinones .
Comparative Reaction Dynamics
The tert-butyl groups significantly alter reaction kinetics:
- Steric Effects : Reduce reaction rates by 40–60% compared to non-bulky analogs (e.g., 4-bromo-2,6-dimethylphenol) in substitution reactions .
- Thermal Stability : Decomposition occurs above 250°C, compared to 180°C for non-brominated analogs .
This reactivity profile establishes 4-BDTBP as a versatile building block in synthetic chemistry, particularly for designing sterically hindered catalysts and functional polymers.
Scientific Research Applications
Organic Synthesis
4-Bromo-2,6-di-tert-butylphenol serves as a crucial building block in organic synthesis due to its reactive bromine atom. It is often utilized in the following ways:
- Terminating Comonomer : It acts as a terminating comonomer in phase transfer catalyzed (PTC) polymerization processes. This application is particularly relevant in the synthesis of polymers where control over molecular weight and structure is essential .
- Synthesis of Monomers : The compound is used to synthesize various monomers, including 1,1-[1,10-decanediylbis(oxy)]bis[(2,6-di-tert-butyl-4-bromo)benzene], which can form poly(p-phenylenevinylene) derivatives through reactions with dibromodecane .
Polymer Chemistry
The steric hindrance provided by the tert-butyl groups significantly influences the reactivity and properties of polymers synthesized from this compound:
- Norbornene Comonomers : It is involved in the synthesis of 2,6-di-tert-butyl-phenolnorbornene, which is utilized to create copolymers with enhanced thermal stability and antioxidant properties .
- Catalytic Applications : The compound can be used as a catalyst when reacted with methyl aluminum to form methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide), facilitating the transformation of various epoxides into carbonyl compounds .
Pharmaceutical Intermediates
Due to its reactive nature, this compound is also employed in the synthesis of pharmaceutical compounds:
- Pharmaceutical Synthesis : It serves as an intermediate in the production of various pharmaceuticals where its bromine atom can participate in nucleophilic substitution reactions or coupling reactions to form more complex structures .
Case Study 1: Photochemical Reactions
Research has investigated the photochemical behavior of this compound when doped with other compounds like 2,6-di-tert-butyl-p-quinone. The study demonstrated how light exposure affects the reactivity and stability of this compound and its derivatives .
Case Study 2: Polymerization Techniques
A study focused on the use of this compound as a terminating agent in PTC polymerization highlighted its effectiveness in controlling polymer characteristics such as molecular weight and distribution. This research illustrated how varying concentrations of this compound influenced the final polymer properties .
Summary Table of Applications
Application Area | Specific Use Cases |
---|---|
Organic Synthesis | Terminating comonomer for PTC polymerization |
Synthesis of poly(p-phenylenevinylene) derivatives | |
Polymer Chemistry | Formation of norbornene comonomers |
Catalyst for epoxide transformations | |
Pharmaceutical Intermediates | Synthesis of various pharmaceutical compounds |
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-di-tert-butylphenol primarily involves its reactivity as a phenol and a brominated aromatic compound. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the bromine atom can undergo substitution or elimination reactions. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Antioxidant Pathways: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity.
Catalytic Pathways: As a catalyst, this compound can facilitate the transformation of epoxides to carbonyl compounds through coordination with metal centers.
Comparison with Similar Compounds
Key Properties :
- Physical State : White crystalline solid .
- Melting Point : 78–83°C (with decomposition) .
- Boiling Point : 128°C at 4 mmHg .
- Density : 1.201 g/cm³ .
- Applications: Used in polymer synthesis (e.g., as a terminating comonomer in poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) production), pharmaceutical intermediates, and specialty antioxidants .
Comparison with Structurally Similar Compounds
2,4,6-Tribromophenol (CAS: 118-79-6)
- Structural Difference : Bromine atoms at all three positions (2, 4, 6) instead of tert-butyl groups.
- Hazard Profile: 4-Bromo-2,6-di-tert-butylphenol: Classified under GHS as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . 2,4,6-Tribromophenol: Classified as H317 (sensitization), H319 (eye irritation), and H400 (toxic to aquatic life) due to its environmental persistence .
- Applications: 2,4,6-Tribromophenol is primarily a flame retardant, whereas the tert-butyl groups in this compound make it more suitable for high-stability applications like polymer antioxidants .
4-sec-Butyl-2,6-di-tert-butylphenol (CAS: 17540-75-9)
- Structural Difference : A sec-butyl group replaces the bromine atom at the 4 position.
- Molecular Weight : C₁₈H₃₀O (MW: ~262.43 vs. 285.22 for the brominated analog) .
2,4,6-Tri-tert-butylphenol (CAS: 732-26-3)
- Structural Difference : Tert-butyl groups at all three positions (2, 4, 6) instead of bromine.
- Polymerization Role: Acts as a terminating comonomer in PPO synthesis. When used with 4-bromo-2,6-dimethylphenol, it yields PPO with a molecular weight (Mn) of 13,400 g/mol .
- Reactivity : Lacks bromine’s leaving group capability, limiting its use in further chemical modifications .
Environmental and Industrial Impact
- Environmental Persistence: this compound has been detected in industrial wastewater, requiring advanced HPLC methods for monitoring due to its recalcitrance .
Biological Activity
4-Bromo-2,6-di-tert-butylphenol (4-BDTBP) is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
4-BDTBP is characterized by the presence of a bromine atom at the para position (4-position) and two tert-butyl groups at the ortho positions (2 and 6) of a phenolic ring. Its molecular formula is C15H22BrO, with a molecular weight of 285.22 g/mol. The compound appears as a yellow solid and exhibits notable optical activity, with an optical rotation of +42.8° in methanol.
Biological Activity Overview
While 4-BDTBP itself has not been extensively studied for its direct biological effects, its structural analogs and related compounds have provided insights into potential biological activities:
- Antioxidant Properties : Similar compounds such as 2,4-di-tert-butylphenol (2,4-DTBP) have been shown to possess antioxidant properties, although 4-BDTBP's antioxidant activity remains less characterized. Research indicates that the antioxidant activity of di-tert-butylphenols can be influenced by the position and nature of substituents on the phenolic ring .
- Insecticidal Activity : Recent studies have identified related compounds like 2,4-DTBP as agonists for insect odorant receptors, suggesting potential applications in pest control through olfactory disruption . This highlights a pathway for exploring the biological activity of 4-BDTBP in similar contexts.
Antioxidant Activity
A comparative study evaluated the antioxidant activities of various phenolic compounds, including 2,4-DTBP. The study utilized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) to measure free radical scavenging ability. The results indicated that while some derivatives exhibited significant antioxidant activity, 4-BDTBP's specific activity was not directly reported but could be inferred from its structural similarities .
Compound | DPPH Inhibition (%) | IC50 (μg/mL) |
---|---|---|
2,4-DTBP | 66.03 | 79.84 |
BHT | 90.65 | 22.71 |
Ascorbic Acid | 74.54 | 196.82 |
Insect Odorant Receptor Interaction
Research into the interaction of DTBP with insect odorant receptors has revealed that it can stimulate these receptors effectively. The binding affinity of DTBP to the Orco subunit was measured at approximately 13.4 μM, indicating a robust interaction that could inform pest management strategies . This suggests that similar interactions may be explored for 4-BDTBP.
Potential Applications
Due to its chemical structure and properties, 4-BDTBP may find applications in various fields:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2,6-di-tert-butylphenol, and how can reaction yields be maximized?
- Methodological Answer : A high-yield synthesis involves reacting this compound with dimethyl sulfate and potassium carbonate in acetone under reflux (95.2% yield achieved). Key parameters include temperature control (22°C initial, reflux conditions), argon atmosphere to prevent oxidation, and post-reaction purification via solvent extraction and magnesium sulfate drying . Alternative routes include bromination of 2,6-di-tert-butylphenol, requiring careful stoichiometric control to avoid over-bromination.
Q. How can this compound be detected and quantified in environmental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective, achieving recoveries of 80–97% in wastewater. Sample preparation involves solid-phase extraction (SPE) to isolate the compound from complex matrices. Calibration curves using certified standards and internal normalization (e.g., deuterated analogs) improve accuracy. Detection limits are typically <1 ppm .
Q. What are the stability and storage conditions for this compound in laboratory settings?
- Methodological Answer : The compound is stable at 4°C under inert gas (nitrogen or argon) to prevent oxidative degradation. Long-term storage requires desiccated environments due to sensitivity to moisture. Degradation under UV light necessitates amber glassware or foil wrapping. Stability tests via periodic NMR or HPLC analysis are recommended .
Advanced Research Questions
Q. How does this compound function in phase-transfer catalyzed polymerization, and what factors influence molecular weight distribution?
- Methodological Answer : The compound acts as a terminating comonomer in polycondensation reactions, controlling polymer chain growth. For example, in copolymerization with 2,4,6-tri-tert-butylphenol, stoichiometric ratios of 1:10 (terminator:monomer) yield controlled molecular weights (Mw ~5,000–20,000 Da). Reaction kinetics are temperature-dependent, with optimal results at 60–80°C in toluene. GPC and MALDI-TOF are critical for analyzing polydispersity .
Q. How do conflicting toxicological profiles (e.g., in vitro vs. in vivo data) inform risk assessment for this compound?
- Methodological Answer : While in vitro chromosomal aberration tests in Chinese hamster cells (OECD 473) show no clastogenicity at ≤500 µg/mL, in vivo 28-day oral toxicity studies in rats reveal NOAEL (No Observed Adverse Effect Level) at 50 mg/kg/day. Discrepancies arise from metabolic differences; liver microsomal assays (S9 fraction) can bridge this gap by simulating metabolic activation. Dose-response modeling and benchmark dose (BMD) analysis are recommended for extrapolation .
Q. What mechanistic insights explain the antioxidant behavior of this compound in polymer stabilization?
- Methodological Answer : The bromine substituent enhances radical scavenging by stabilizing phenoxyl radicals via resonance and inductive effects. In polypropylene, the compound reduces oxidative degradation (measured via OIT—Oxidation Induction Time) by 40–60% at 0.5 wt%. Comparative EPR studies with non-brominated analogs (e.g., BHT) show slower radical recombination kinetics, confirming enhanced stability .
Q. Key Notes for Experimental Design
- Contradiction Management : Address discrepancies in toxicity data by integrating metabolic activation systems (e.g., S9 mix) in in vitro assays .
- Polymerization Optimization : Use Schlenk-line techniques to exclude oxygen and moisture during synthesis .
- Analytical Validation : Cross-validate HPLC results with GC-MS for trace-level quantification (<1 ppm) .
Properties
IUPAC Name |
4-bromo-2,6-ditert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQQUEKFNSJLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150607 | |
Record name | 4-Bromo-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1139-52-2 | |
Record name | 4-Bromo-2,6-di-tert-butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1139-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-di-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2,6-di-tert-butylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-di-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.